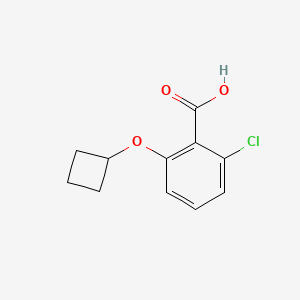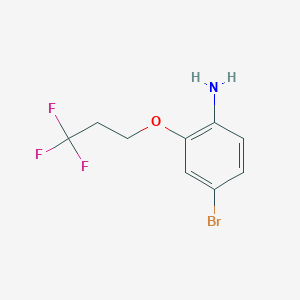
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is an organic compound characterized by the presence of a bromine atom, a trifluoropropoxy group, and an aniline moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3,3,3-trifluoropropoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3,3,3-trifluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 4-bromoaniline is reacted with 3,3,3-trifluoropropanol in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form corresponding nitro or azo compounds, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or diaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitroanilines or azo compounds.
Reduction Products: Amines or hydrazines.
科学研究应用
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is utilized in several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Bromo-2-(3,3,3-trifluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, while the aniline moiety can engage in hydrogen bonding and π-π interactions. These interactions contribute to the compound’s overall mechanism of action in various chemical and biological processes.
相似化合物的比较
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoropropene group but lacks the aniline moiety.
Uniqueness
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is unique due to the presence of both the trifluoropropoxy group and the aniline moiety. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H9BrF3NO |
|---|---|
分子量 |
284.07 g/mol |
IUPAC 名称 |
4-bromo-2-(3,3,3-trifluoropropoxy)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c10-6-1-2-7(14)8(5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2 |
InChI 键 |
BYKSUXIRFUKCHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


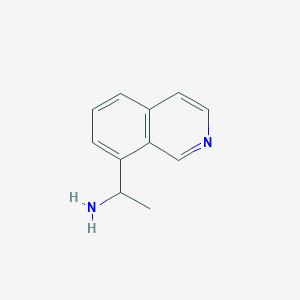


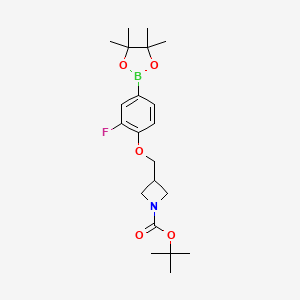
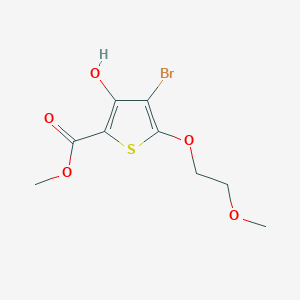
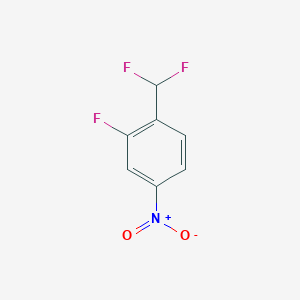

![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)

![2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran](/img/structure/B12078862.png)
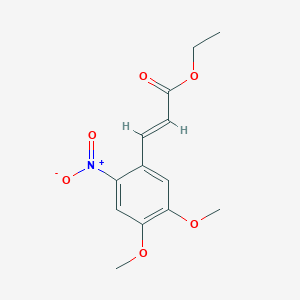
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)
